molecular formula C22H22O12 B4988554 2,5-bis{[2-(methacryloyloxy)ethoxy]carbonyl}terephthalic acid CAS No. 83418-60-4

2,5-bis{[2-(methacryloyloxy)ethoxy]carbonyl}terephthalic acid

Cat. No. B4988554
CAS RN: 83418-60-4
M. Wt: 478.4 g/mol
InChI Key: WKBYWKLXGWNHOB-UHFFFAOYSA-N
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Description

2,5-bis{[2-(methacryloyloxy)ethoxy]carbonyl}terephthalic acid, also known as BMTPA, is a synthetic compound used in various scientific research applications. It is a derivative of terephthalic acid and has two methacrylate groups attached to the aromatic ring. BMTPA has gained significant attention in recent years due to its unique properties and potential applications in the field of science.

Mechanism of Action

2,5-bis{[2-(methacryloyloxy)ethoxy]carbonyl}terephthalic acid has been shown to have a unique mechanism of action, which involves the formation of covalent bonds with various biomolecules such as proteins, DNA, and lipids. This covalent binding can lead to the modification of biomolecules, resulting in changes in their structure and function. 2,5-bis{[2-(methacryloyloxy)ethoxy]carbonyl}terephthalic acid has also been shown to have antioxidant properties, which can protect biomolecules from oxidative damage.
Biochemical and Physiological Effects:
2,5-bis{[2-(methacryloyloxy)ethoxy]carbonyl}terephthalic acid has been shown to have various biochemical and physiological effects, depending on the type of biomolecule it interacts with. For example, 2,5-bis{[2-(methacryloyloxy)ethoxy]carbonyl}terephthalic acid has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and β-galactosidase. It has also been shown to induce apoptosis in cancer cells and modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5-bis{[2-(methacryloyloxy)ethoxy]carbonyl}terephthalic acid in lab experiments is its unique properties, which allow for the synthesis of various functional materials and the modification of biomolecules. 2,5-bis{[2-(methacryloyloxy)ethoxy]carbonyl}terephthalic acid is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using 2,5-bis{[2-(methacryloyloxy)ethoxy]carbonyl}terephthalic acid is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the use of 2,5-bis{[2-(methacryloyloxy)ethoxy]carbonyl}terephthalic acid in scientific research. One potential application is in the development of drug delivery systems, where 2,5-bis{[2-(methacryloyloxy)ethoxy]carbonyl}terephthalic acid can be used as a cross-linking agent to form stable drug-loaded nanoparticles. 2,5-bis{[2-(methacryloyloxy)ethoxy]carbonyl}terephthalic acid can also be used in the development of biosensors for the detection of various biomolecules. Additionally, further research is needed to better understand the mechanism of action of 2,5-bis{[2-(methacryloyloxy)ethoxy]carbonyl}terephthalic acid and its potential applications in biomedicine.
In conclusion, 2,5-bis{[2-(methacryloyloxy)ethoxy]carbonyl}terephthalic acid is a unique compound with various potential applications in the field of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2,5-bis{[2-(methacryloyloxy)ethoxy]carbonyl}terephthalic acid in various scientific applications.

Synthesis Methods

2,5-bis{[2-(methacryloyloxy)ethoxy]carbonyl}terephthalic acid can be synthesized through a multi-step process involving the reaction of terephthalic acid with methacrylic anhydride and 2-hydroxyethyl methacrylate. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2,5-bis{[2-(methacryloyloxy)ethoxy]carbonyl}terephthalic acid has been extensively used in various scientific research applications such as polymer chemistry, materials science, and biomedicine. It is used as a building block in the synthesis of various polymers and copolymers due to its unique methacrylate groups, which can undergo radical polymerization and cross-linking reactions. 2,5-bis{[2-(methacryloyloxy)ethoxy]carbonyl}terephthalic acid has also been used in the development of functional materials such as hydrogels, coatings, and adhesives.

properties

IUPAC Name

2,5-bis[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]terephthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O12/c1-11(2)19(27)31-5-7-33-21(29)15-9-14(18(25)26)16(10-13(15)17(23)24)22(30)34-8-6-32-20(28)12(3)4/h9-10H,1,3,5-8H2,2,4H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBYWKLXGWNHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)C1=CC(=C(C=C1C(=O)O)C(=O)OCCOC(=O)C(=C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60888609
Record name 1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) dihydrogen benzene-1,2,4,5-tetracarboxylate

CAS RN

83418-60-4
Record name Pyromellitic dimethacrylate
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Record name 1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis(2-((2-methyl-1-oxo-2-propen-1-yl)oxy)ethyl) ester
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Record name 1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester
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Record name 1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester
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Record name 1,4-bis[2-[(2-methyl-1-oxoallyl)oxy]ethyl] dihydrogen benzene-1,2,4,5-tetracarboxylate
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